![molecular formula C16H17FN6O B2766266 N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide CAS No. 477865-53-5](/img/structure/B2766266.png)

N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

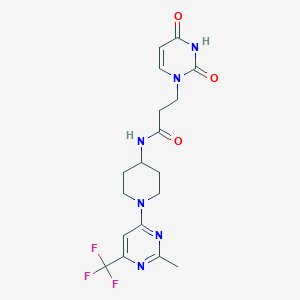

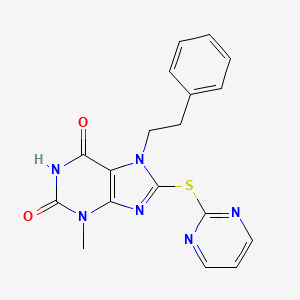

“N’-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide” is a chemical compound. It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted wit amine groups .

Synthesis Analysis

The synthesis of this compound involves the use of regioselective N1-substituted 3-amino-1,2,4-triazoles . This method provides a rapid synthesis and obtains different products with structural diversity .Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C13H12FN5O/c1-8(20-11-5-3-2-4-9(11)14)10-6-7-16-13-17-12(15)18-19(10)13/h2-8H,1H3,(H2,15,18) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.27 . More detailed properties like melting point, boiling point, density, molecular formula, and toxicity information can be found on various chemical databases .Scientific Research Applications

Synthetic Pathways and Heterocyclic Chemistry

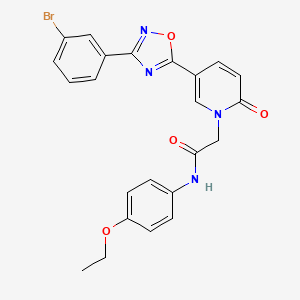

Research on compounds related to N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide focuses on the synthesis and applications of triazolopyrimidines and related heterocyclic compounds. These compounds are synthesized through various methods, including reactions with triethyl orthoformate, semicarbazide, and dichlorotriphenylphosphorane, leading to the formation of heterocondensed pyrimidines and triazolopyrimidines. The synthetic pathways explore the versatility of enaminonitriles and enaminones as key intermediates for constructing complex heterocyclic systems, often resulting in compounds with potential biological activities (Wamhoff, Kroth, & Strauch, 1993).

Antimicrobial and Antitumor Activities

Some research segments delve into the biological applications of triazolopyrimidine derivatives, highlighting their antimicrobial and antitumor activities. Novel N-arylpyrazole-containing enaminones have been synthesized, leading to the creation of pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and triazolopyrimidines. These compounds exhibit cytotoxic effects comparable to 5-fluorouracil against human breast and liver carcinoma cell lines, indicating their potential as anticancer agents. Additionally, the antimicrobial activity of selected compounds has been evaluated, showing promise as therapeutic agents (Riyadh, 2011).

Structural and Mechanistic Studies

The research also encompasses structural and mechanistic studies of triazolopyrimidines, providing insights into their chemical behavior and potential applications. These studies include the regiospecific and regioselective reactions of triazolopyrimidines, highlighting the influence of solvents and reaction conditions on product formation. Such investigations are crucial for understanding the reactivity patterns of these compounds and for optimizing their synthetic routes for desired applications (Didenko et al., 2010).

Synthesis of Heterocyclic Systems for Drug Discovery

Finally, the synthesis and evaluation of triazolopyrimidines and related heterocycles extend to drug discovery efforts, with a focus on identifying compounds with specific biological activities. These efforts include the synthesis of thieno and furopyrimidine derivatives with antimicrobial activities, showcasing the potential of these heterocyclic systems in developing new therapeutic agents. The structural diversity and biological relevance of these compounds make them significant in the context of medicinal chemistry and drug design (Hossain & Bhuiyan, 2009).

properties

IUPAC Name |

N'-[7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN6O/c1-11(24-14-7-5-4-6-12(14)17)13-8-9-18-16-20-15(21-23(13)16)19-10-22(2)3/h4-11H,1-3H3/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRAMGREYWZEKN-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2766183.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766189.png)

![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)

amine](/img/structure/B2766194.png)

![N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2766198.png)

![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2766202.png)